3-(4-Bromothiazol-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S/c11-9-6-14-10(13-9)8-3-1-2-7(4-8)5-12/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIWAVPFOCXAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 3 4 Bromothiazol 2 Yl Benzonitrile
Retrosynthetic Analysis of the 3-(4-Bromothiazol-2-yl)benzonitrile Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the carbon-carbon bond between the thiazole (B1198619) ring and the benzonitrile (B105546) ring. This disconnection suggests a cross-coupling reaction as the key bond-forming step.
This leads to two key precursor fragments: a 4-bromothiazole (B1332970) derivative and a 3-substituted benzonitrile derivative. The 4-bromothiazole fragment would need to be activated for the coupling reaction, for instance, as a 2-halo-4-bromothiazole or a 2-organometallic-4-bromothiazole. The benzonitrile fragment would possess a complementary functional group, such as a boronic acid or a halide, to facilitate the cross-coupling.
Further retrosynthetic analysis of the 4-bromothiazole precursor involves breaking the thiazole ring itself. This typically leads back to a thioamide and an α-halocarbonyl compound, a classic approach known as the Hantzsch thiazole synthesis. nih.gov The 3-substituted benzonitrile can be envisioned as arising from functional group interconversion of a more readily available benzoic acid or aniline (B41778) derivative.
Precursor Synthesis Methodologies
The successful synthesis of this compound hinges on the efficient preparation of its key precursors.
Synthesis of 4-Bromothiazole and its Derivatives
The synthesis of 4-bromothiazole and its derivatives can be achieved through several methodologies, each with its own advantages and limitations.
A common and versatile method for preparing brominated thiazoles involves sequential bromination and debromination steps. lookchem.comscinito.airesearchgate.netacs.orgacs.orgnih.gov This strategy allows for the regioselective introduction of bromine atoms onto the thiazole ring. For instance, starting from thiazole, direct bromination can lead to a mixture of brominated products, including 2-bromothiazole, 2,4-dibromothiazole (B130268), and 2,5-dibromothiazole. lookchem.comscinito.airesearchgate.net Subsequent selective debromination can then yield the desired 4-bromothiazole. The choice of brominating and debrominating agents is critical for controlling the regioselectivity of the reaction.
| Starting Material | Reagents | Product(s) | Yield (%) | Reference |
| Thiazole | Br₂ | 2-Bromothiazole, 2,4-Dibromothiazole, 2,5-Dibromothiazole | Variable | lookchem.comscinito.airesearchgate.net |
| 2,4-Dibromothiazole | n-BuLi, then H₂O | 4-Bromothiazole | - | nih.gov |
Table showing examples of sequential bromination-debromination reactions for the synthesis of bromothiazoles.
2-Amino-4-bromothiazole (B130272) serves as a valuable intermediate in the synthesis of more complex thiazole derivatives. researchgate.netresearchgate.netchemicalbook.comchemicalbook.comnih.gov It can be synthesized through the cyclization of a thiourea (B124793) derivative with an appropriate α-halocarbonyl compound. For example, the reaction of thiourea with a 3-bromo-2-oxopropanal derivative would yield the 2-aminothiazole (B372263) core, which can then be brominated at the 4-position. Alternatively, direct bromination of 2-aminothiazole can also provide 2-amino-5-bromothiazole, which may undergo rearrangement or further functionalization. chemicalbook.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Thiourea | 3-Bromo-2-oxopropanal derivative | - | 2-Amino-4-bromothiazole | - | nih.gov |
| 2-Aminothiazole | Bromine in Acetic Acid | 0-30°C | 2-Amino-5-bromothiazole | 75% | chemicalbook.com |
Table illustrating the synthesis of 2-amino-4-bromothiazole precursors.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted thiazoles in a single step. nih.govnih.goviau.iriau.iracs.org These reactions involve the combination of three or more starting materials to form a complex product, minimizing the need for isolation of intermediates. For the synthesis of thiazole derivatives, MCRs can involve the reaction of an aldehyde, an amine, and a sulfur-containing component. While not directly producing this compound, MCRs can provide a rapid route to functionalized thiazole cores that can be further elaborated to the target compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Primary Amines | Dialkyl Acetylenedicarboxylates | Isothiocyanates | N-methyl imidazole | Thiazole derivatives | iau.ir |
| Aryl Glyoxal | Aryl Thioamide | Pyrazolones | HFIP | Pyrazole-linked thiazoles | acs.org |
Table showcasing examples of multi-component reactions for the formation of the thiazole ring.
Synthesis of 3-Substituted Benzonitrile Derivatives
The synthesis of 3-substituted benzonitrile derivatives is a well-established area of organic chemistry. nih.govnih.govyoutube.comyoutube.comgoogle.com These compounds can be prepared through various methods, including the Sandmeyer reaction of 3-amino-substituted precursors, the cyanation of 3-halo-substituted aromatics, or the dehydration of 3-substituted benzamides. The choice of method depends on the availability of starting materials and the desired functional group at the 3-position for the subsequent coupling reaction.
| Starting Material | Reagents | Product | Reference |
| 3-Aminobenzoic acid | NaNO₂, HCl, then CuCN | 3-Cyanobenzoic acid | youtube.com |
| 3-Bromobenzaldehyde | KCN | 3-Cyanobenzaldehyde | nih.gov |
| 3-Methylbenzamide | Dehydrating agent | 3-Methylbenzonitrile | youtube.com |
Table providing an overview of synthetic routes to 3-substituted benzonitrile derivatives.
Cyano Group Introduction Strategies
One common approach is the Sandmeyer reaction , which involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt. youtube.com This method is particularly useful for converting readily available anilines into the corresponding benzonitriles. youtube.com The reaction proceeds through a diazonium salt intermediate, which is then displaced by the cyanide nucleophile. youtube.com Careful control of reaction conditions, such as temperature and the amount of copper catalyst, is crucial to maximize the yield and minimize side reactions. youtube.com
Another strategy involves the electrophilic cyanation of arenes. This can be achieved using electrophilic cyanide cation equivalents in the presence of a Lewis acid. youtube.com While this method can be effective for electron-rich aromatic compounds, it may lack regioselectivity and require optimization for specific substrates. youtube.com
Table 1: Comparison of Cyano Group Introduction Strategies
| Strategy | Starting Material | Reagents | Key Features | Potential Challenges |
| Sandmeyer Reaction | Aniline | NaNO₂, Acid, CuCN | Widely applicable, good yields | Diazonium salts can be unstable |
| Electrophilic Cyanation | Arene | Electrophilic cyanide source, Lewis acid | Direct cyanation of the ring | Can lack regioselectivity, may require optimization |
| Functional Group Conversion | Amide, Aldoxime | Dehydrating agent | Utilizes existing functionality | Requires precursor synthesis |
Functionalization of Bromo-Substituted Benzonitriles
Bromo-substituted benzonitriles are versatile intermediates in organic synthesis, offering multiple reaction sites for further elaboration. The bromine atom can be readily transformed through various cross-coupling reactions, while the nitrile group can participate in nucleophilic additions or be hydrolyzed to a carboxylic acid.
The bromine atom on the benzonitrile ring serves as a handle for introducing the thiazole moiety. This is typically achieved through palladium-catalyzed cross-coupling reactions , such as the Suzuki or Stille coupling. nih.govorganic-chemistry.org In these reactions, the bromo-substituted benzonitrile is coupled with an appropriate organometallic partner, such as a thiazoleboronic acid or a thiazolylstannane. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and chemoselectivity.
Additionally, the bromine atom can be displaced by other nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, although this generally requires activation by strongly electron-withdrawing groups. The Ullmann coupling reaction, a copper-catalyzed amination, provides a method for converting the C-Br bond to a C-N bond. mdpi.com
The nitrile group can also be a site for functionalization. For example, it can undergo addition reactions with organometallic reagents or be reduced to an amine. However, in the context of synthesizing this compound, the nitrile group is typically retained in the final product. The presence of both a bromo and a cyano group on the benzonitrile ring allows for a modular approach to the synthesis of complex molecules.
Table 2: Reactivity of Bromo-Substituted Benzonitriles
| Functional Group | Reaction Type | Typical Reagents | Product Type |
| Bromo | Palladium-catalyzed Cross-Coupling | Organoboron or organotin reagents, Pd catalyst | Aryl- or heteroaryl-substituted benzonitriles |
| Bromo | Ullmann Coupling | Amines, Cu catalyst | Amino-substituted benzonitriles |
| Cyano | Nucleophilic Addition | Organometallic reagents | Ketones (after hydrolysis) |
| Cyano | Hydrolysis | Acid or base | Benzoic acids |
Direct and Cross-Coupling Methodologies for Thiazole-Benzonitrile Linkage
The formation of the bond between the thiazole and benzonitrile rings is a critical step in the synthesis of this compound. This can be accomplished through various direct and cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, C-N Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely used in the pharmaceutical industry due to their high efficiency, functional group tolerance, and predictable stereochemistry. researchgate.net
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve coupling a bromo-substituted benzonitrile with a thiazoleboronic acid or vice versa. The catalytic cycle typically involves oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
The Stille coupling utilizes organotin reagents instead of organoboron compounds. nih.gov While effective, the toxicity of organotin compounds can be a drawback.
C-N coupling reactions , such as the Buchwald-Hartwig amination, are used to form carbon-nitrogen bonds. While not directly forming the thiazole-benzonitrile C-C bond, related palladium-catalyzed amination reactions can be used to introduce nitrogen-containing substituents. mdpi.com
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Organic Halide | Catalyst System | Key Advantages |
| Suzuki-Miyaura | Organoboronic acid/ester | Aryl/vinyl halide/triflate | Pd catalyst, base | Mild conditions, commercially available reagents |
| Stille | Organostannane | Aryl/vinyl halide/triflate | Pd catalyst | Tolerant of many functional groups |
| Buchwald-Hartwig | Amine | Aryl/vinyl halide/triflate | Pd catalyst, base, ligand | Efficient for C-N bond formation |
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govrsc.org In the context of synthesizing this compound, this could involve the direct arylation of a thiazole with a benzonitrile derivative.
Palladium-catalyzed direct arylation of thiazoles has been shown to be an efficient method for forming C-C bonds at the C5 position of the thiazole ring. researchgate.net This approach typically involves the reaction of a thiazole with an aryl halide in the presence of a palladium catalyst and a base. Ligand-free palladium acetate (B1210297) has been found to be an effective catalyst for the direct arylation of thiazole derivatives at low catalyst loadings. researchgate.net
The regioselectivity of C-H functionalization can be a challenge, but in many cases, the reaction proceeds with high selectivity at the most acidic C-H bond of the heterocycle. rsc.org For thiazole, the C5 position is often the most reactive site for electrophilic substitution and direct arylation. nih.gov
Intermolecular Annulation and Linking Strategies Involving Related Motifs
The thiazole ring itself can be constructed through various cyclization reactions, which can simultaneously form the desired linkage to the benzonitrile moiety. The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. nih.govwikipedia.org To synthesize this compound, one could envision a route starting from a thioamide derived from 3-cyanobenzoic acid and a suitably substituted α-haloketone.
Other strategies for thiazole synthesis include the reaction of thioamides with 2H-azirines, which can proceed through a ring-opening and annulation mechanism. rsc.org The reaction of thiosemicarbazones with bis-hydrazonoyl chlorides can also lead to the formation of bisthiazole derivatives. nih.gov The synthesis of 2,4-disubstituted thiazoles can be achieved through various methods, including the reaction of α-halocarbonyl compounds with thioamides. researchgate.netnih.gov
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of a multifunctional molecule like this compound requires careful consideration of chemo- and regioselectivity at various stages.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed cross-coupling reactions, the relative reactivity of different C-Br bonds can be exploited. For instance, if the starting materials contain multiple bromine atoms, the choice of catalyst and reaction conditions can be tuned to selectively react at the desired position. acs.org Similarly, in C-H functionalization, the catalyst can be chosen to selectively activate a particular C-H bond.
Regioselectivity is concerned with the position at which a reaction occurs. In the synthesis of the thiazole ring, the choice of starting materials and reaction conditions determines the substitution pattern of the final product. The Hantzsch synthesis, for example, provides a predictable route to substituted thiazoles. nih.gov The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles has been achieved through the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. rsc.org
In direct arylation reactions, the inherent reactivity of the thiazole ring often directs the incoming aryl group to the C5 position. researchgate.netnih.gov However, the regioselectivity can be influenced by the substituents already present on the thiazole ring and the reaction conditions. rsc.org Careful planning and execution of each synthetic step are therefore essential to ensure the desired isomer of this compound is obtained with high purity.
Advanced Chemical Reactivity and Transformation Pathways of 3 4 Bromothiazol 2 Yl Benzonitrile
Reactivity of the 4-Bromo-Thiazole Moiety
The 4-bromo-thiazole portion of the molecule is a hub of chemical activity, largely due to the presence of the carbon-bromine bond and the nature of the thiazole (B1198619) ring itself. The bromine atom serves as a versatile handle for a variety of transformations, including halogen migration, substitution, and metal-catalyzed cross-coupling reactions.
Halogen Dance Reactions on Bromothiazoles
The halogen dance reaction is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This process is driven by thermodynamics and provides a powerful method for functionalizing positions that are otherwise difficult to access through conventional synthesis. wikipedia.org In bromothiazole systems, this reaction typically involves the deprotonation of a ring carbon by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a lithiated intermediate. researchgate.netnih.govresearchgate.net This intermediate can then induce the migration of the bromine atom.
While direct studies on 3-(4-Bromothiazol-2-yl)benzonitrile are not prevalent, the behavior of analogous bromothiazole derivatives provides significant insight. For instance, long-range halogen dance reactions have been observed in 4,5-dibromo-2,4'-bithiazole systems, where a bromo group migrates from the C5-position to the C2'-position of the adjacent thiazole ring upon treatment with LiHMDS. researchgate.netresearchgate.net Research on 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) has shown that lithiation with LDA can lead to a halogen dance, facilitating the synthesis of novel 4,5-difunctionalized thiazoles. researchgate.net The driving force for these migrations is often the formation of a more stable carbanionic intermediate. ias.ac.in The specific pathway and favorability of a halogen dance reaction on this compound would be influenced by factors such as the choice of base, solvent, temperature, and the electronic effects of the 2-benzonitrile substituent. wikipedia.org
Table 1: Conditions Influencing Halogen Dance Reactions on Bromothiazoles
| Factor | Influence on Reaction | Examples of Reagents/Conditions |
| Base | Initiates the reaction by deprotonation. The strength and sterics of the base can affect regioselectivity. | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS), P4-t-Bu. researchgate.netnih.gov |
| Solvent | Can modulate the reactivity of the organolithium bases through solvation and coordination effects. wikipedia.org | Tetrahydrofuran (THF), Diethyl ether. nih.govresearchgate.net |
| Temperature | Lower temperatures are often required to control the reaction and prevent side products. | Reactions are typically run at temperatures ranging from -78 °C to 0 °C. nih.gov |
| Electrophile | Traps the organometallic intermediate formed after halogen migration. "Fast" electrophiles can suppress the dance. wikipedia.org | Various electrophiles can be used to functionalize the newly lithiated position. researchgate.net |
Nucleophilic Aromatic Substitution on the Thiazole Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org
In this compound, the thiazole ring is activated towards nucleophilic attack by the electron-withdrawing nature of the benzonitrile (B105546) group at the 2-position. This activation makes the C-Br bond at the 4-position susceptible to substitution by various nucleophiles. The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, a condition met in this molecule. masterorganicchemistry.comlibretexts.org Heteroarenes like pyridines and thiazoles are often more reactive in SNAr reactions than their benzene (B151609) counterparts because the heteroatom can effectively delocalize the negative charge of the intermediate. wikipedia.org
The general mechanism involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing the bromine, followed by the expulsion of the bromide ion to restore the aromaticity of the thiazole ring. pressbooks.pub This pathway allows for the direct replacement of the bromine atom with a wide range of functional groups.
Metal-Mediated Transformations at the Bromine Center
The carbon-bromine bond in the 4-position of the thiazole ring is an ideal site for metal-mediated cross-coupling reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov
The catalytic cycle for the Suzuki reaction generally involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring, forming a Pd(II) intermediate. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step usually requires a base. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
This methodology allows the bromine atom on this compound to be replaced with a variety of substituents, including alkyl, alkenyl, and aryl groups, with high efficiency and functional group tolerance. nih.gov Studies on similar substrates, such as 3,5-dichloroisothiazole-4-carbonitrile, have demonstrated the high regioselectivity of Suzuki couplings on halogenated heterocycles. nih.gov
Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound
| Boronic Acid/Ester Type | R-B(OH)₂ | Resulting Structure |
| Aryl | Phenylboronic acid | 3-(4-Phenylthiazol-2-yl)benzonitrile |
| Heteroaryl | Pyridine-3-boronic acid | 3-(4-(Pyridin-3-yl)thiazol-2-yl)benzonitrile |
| Alkenyl | Vinylboronic acid | 3-(4-Vinylthiazol-2-yl)benzonitrile |
| Alkyl | Methylboronic acid | 3-(4-Methylthiazol-2-yl)benzonitrile |
Bromination of Thiazolylhydrazones at the 5-Position
While the title compound is already brominated at the 4-position, understanding the bromination patterns of related thiazole structures provides context for its synthesis and potential for further functionalization. Research has shown that the electrophilic bromination of 2-thiazolylhydrazones occurs primarily at the C5 position of the thiazole ring. researchgate.net
This reaction typically involves treating the thiazolylhydrazone with bromine in a solvent like acetic acid or chloroform. researchgate.net The use of less than 1.5 equivalents of bromine generally leads to the selective introduction of a bromine atom at the 5-position, as confirmed by PMR spectroscopy which shows the disappearance of the C5-H signal. This highlights the nucleophilic character of the C5 position in these thiazole systems, making it susceptible to electrophilic attack. If this compound were synthesized from a precursor with a hydrogen at the 5-position, this selective bromination would be a key step in producing a 4,5-dibromothiazole (B3029471) derivative.
Reactivity of the Benzonitrile Group
The benzonitrile group, while generally stable, offers opportunities for a range of chemical transformations, primarily through reactions involving the cyano (-C≡N) group. These include C-CN bond cleavage and various functional group interconversions.
C-CN Bond Cleavage and Functional Group Interconversions
The cyano group is a versatile functional group that can be converted into several other functionalities, significantly expanding the synthetic utility of the parent molecule. fiveable.meorganic-chemistry.orgcompoundchem.com These transformations are fundamental in organic synthesis. fiveable.me
More advanced and less common are reactions that involve the cleavage of the C-CN bond itself. For example, nickel(0) complexes have been shown to react with benzonitrile, leading to an equilibrium mixture with the Ni(II) oxidative addition product where the C-CN bond has been cleaved. researchgate.net Other transition-metal-free methods, such as using tert-butyl nitrite (B80452) (TBN), can initiate C-N bond cleavage in certain nitrogen-containing cyclic compounds. nih.gov Copper-catalyzed reactions have also been developed that achieve the complete cleavage of the C≡N triple bond of a cyanide anion, enabling nitrogen transfer. researchgate.net
The most common and synthetically valuable reactions of the nitrile group are functional group interconversions. These reactions allow the cyano group of this compound to be transformed into amides, carboxylic acids, amines, or ketones.
Table 3: Common Functional Group Interconversions of the Benzonitrile Moiety
| Reagent(s) | Resulting Functional Group | Product Name (from title compound) |
| H₂O, H⁺ or OH⁻ (strong acid or base, heat) | Carboxylic Acid (-COOH) | 3-(4-Bromothiazol-2-yl)benzoic acid |
| H₂O₂, base | Amide (-CONH₂) | 3-(4-Bromothiazol-2-yl)benzamide |
| H₂, Pd/C or LiAlH₄ | Amine (-CH₂NH₂) | (3-(4-Bromothiazol-2-yl)phenyl)methanamine |
| Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | Ketone (-C(O)CH₃) | 1-(3-(4-Bromothiazol-2-yl)phenyl)ethan-1-one |
| DIBAL-H, then H₂O | Aldehyde (-CHO) | 3-(4-Bromothiazol-2-yl)benzaldehyde |
Cycloaddition Reactions Involving the Nitrile Triple Bond
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a powerful method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry.
Another important class of cycloaddition reactions involving nitriles is the 1,3-dipolar cycloaddition with nitrile oxides. Nitrile oxides, which can be generated in situ, react with dipolarophiles to form five-membered heterocycles. While nitriles themselves are less reactive as dipolarophiles compared to alkenes or alkynes, they can undergo cycloaddition with highly reactive 1,3-dipoles. The Huisgen 1,3-dipolar cycloaddition is a versatile method for constructing such heterocyclic systems. nih.gov
Nitrile as a Directing Group in C-H Functionalization
The nitrile group can act as a directing group in C-H functionalization reactions, facilitating the selective substitution at positions ortho to the nitrile. This is achieved through a process known as directed ortho-metalation (DoM). wikipedia.orguwindsor.ca In this reaction, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the aromatic ring at the position adjacent to the directing group. baranlab.orgunblog.fr The nitrile group, through its ability to coordinate with the lithium cation, directs the deprotonation specifically to the ortho position. baranlab.org The resulting aryllithium species can then react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C-2 position of the benzonitrile ring. uwindsor.ca
Inter-Ring Reactivity and Synthetic Derivatization of the Coupled System
The presence of a bromine atom on the thiazole ring of this compound opens up a vast array of possibilities for synthetic derivatization through cross-coupling reactions. The bromine atom serves as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org The 4-bromothiazole (B1332970) moiety is an excellent substrate for palladium-catalyzed Suzuki coupling with a variety of boronic acids and their derivatives. nih.govresearchgate.net This reaction would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole ring. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or other palladium complexes with specialized phosphine (B1218219) ligands, and a base. nih.govresearchgate.netmdpi.com
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.org The 4-bromothiazole unit can serve as the aryl halide component in a palladium-catalyzed Heck reaction with various alkenes. nih.govorganic-chemistry.org This would result in the formation of a new carbon-carbon bond at the 4-position of the thiazole, with the introduction of a substituted vinyl group. researchgate.netrsc.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction would allow for the amination of the 4-position of the thiazole ring using a wide range of primary and secondary amines. researchgate.netorganic-chemistry.orgyoutube.com This reaction is of great importance for the synthesis of aniline (B41778) and N-aryl heterocyclic derivatives, which are common motifs in pharmaceuticals. wikipedia.orglibretexts.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic Acids/Esters | Palladium Catalyst + Base | C-C |
| Mizoroki-Heck | Alkenes | Palladium Catalyst + Base | C-C |
| Buchwald-Hartwig | Amines | Palladium Catalyst + Base | C-N |
This table outlines key cross-coupling reactions applicable to the 4-bromothiazole moiety for synthetic derivatization.
Advanced Spectroscopic and Computational Analysis of 3 4 Bromothiazol 2 Yl Benzonitrile
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and bonding characteristics. For a novel or uncharacterized compound like 3-(4-Bromothiazol-2-yl)benzonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry would be essential.
Elucidating Molecular Structure through Advanced NMR Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring and the single proton on the thiazole (B1198619) ring. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and connectivity of these protons. For instance, the protons on the benzonitrile ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), and their splitting patterns would reveal their relative positions (ortho, meta, para) to the nitrile group and the thiazole substituent. The lone proton on the bromothiazole ring would likely appear as a singlet, with its chemical shift influenced by the bromine atom and the linkage to the benzonitrile ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbon atoms of the benzonitrile ring (including the quaternary carbon of the nitrile group and the carbon attached to the thiazole ring), and the carbon atoms of the bromothiazole ring. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.
2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity between the two ring systems, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the benzonitrile ring, while HSQC would correlate directly bonded proton-carbon pairs. The HMBC experiment would be particularly crucial for identifying long-range correlations between protons and carbons, for example, between the protons on the benzonitrile ring and the carbons of the thiazole ring, thus confirming the 2-yl and 3-yl substitution pattern.
A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic-H | 7.5-8.2 | m | Benzonitrile ring protons | |
| Thiazole-H | 7.8-8.5 | s | C5-H of thiazole ring |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic-C | 120-140 | Benzonitrile ring carbons |
| Nitrile-C | ~118 | -C≡N |
| Thiazole-C | 110-160 | Thiazole ring carbons |
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. orientjchem.org Other characteristic bands would include C-H stretching vibrations of the aromatic and thiazole rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations. The C-Br stretching vibration would be expected at lower frequencies.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching vibrations of the aromatic ring and the thiazole ring would likely show strong Raman signals.
A table summarizing the expected key vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C≡N stretch | 2220-2240 | IR (strong, sharp) |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aromatic C=C stretch | 1450-1600 | IR, Raman |
| Thiazole ring vibrations | 1300-1500 | IR, Raman |
| C-Br stretch | 500-650 | IR, Raman |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition. The isotopic pattern observed for the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, revealing how the molecule breaks apart under ionization.
Theoretical Studies and Computational Chemistry
In the absence of experimental data, computational chemistry serves as a powerful predictive tool.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to:
Optimize the molecular geometry: This would predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles between the benzonitrile and thiazole rings.
Calculate theoretical vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov
Determine electronic properties: DFT can be used to calculate various electronic properties, such as the dipole moment and the distribution of electron density, providing insights into the molecule's polarity and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive and can be easily excited.
Orbital Distribution: The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, it would be of interest to determine whether the HOMO and LUMO are localized on the benzonitrile ring, the thiazole ring, or delocalized across the entire molecule. This would have implications for its potential reactivity in, for example, electrophilic or nucleophilic substitution reactions. Theoretical studies on related benzothiazole (B30560) derivatives have shown that the HOMO is often located on the benzothiazole moiety, while the LUMO is on the other aromatic ring, indicating a potential for intramolecular charge transfer. ukm.my
A hypothetical table for computational results is shown below.
| Computational Parameter | Predicted Value |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO Energy | (eV) |
| LUMO Energy | (eV) |
| HOMO-LUMO Gap | (eV) |
| Dipole Moment | (Debye) |
Due to the highly specific nature of the query and the lack of publicly available research data for the chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article on its advanced spectroscopic and computational analysis.
Extensive searches have not yielded specific studies on the Molecular Electron Density Theory (MEDT) for reaction mechanism elucidation or the prediction of spectroscopic parameters for this particular compound. Consequently, the creation of data tables and a thorough discussion of research findings as requested cannot be fulfilled at this time.
For a comprehensive analysis as outlined, dedicated laboratory research involving spectroscopic methods (like NMR, IR, and Mass Spectrometry) and computational studies (such as DFT and MEDT) on "this compound" would be required.
Derivatization Strategies and Theoretical Applications of 3 4 Bromothiazol 2 Yl Benzonitrile
Modification of the Bromine Atom for Further Functionalization
The bromine atom at the 4-position of the thiazole (B1198619) ring is a key handle for introducing molecular complexity. Its susceptibility to various transformations makes it an ideal site for post-synthetic modification.
Cross-Coupling Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The carbon-bromine bond on the electron-deficient thiazole ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. This strategy is a cornerstone of modern organic synthesis for constructing new carbon-carbon and carbon-heteroatom bonds.
Notably, the Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, stands out as a highly efficient method. nih.gov In this context, 3-(4-bromothiazol-2-yl)benzonitrile can react with a variety of aryl, heteroaryl, or alkyl boronic acids or their corresponding esters to yield complex biaryl and heteroaryl structures. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like palladium acetate (B1210297), in the presence of a suitable phosphine (B1218219) ligand and a base. scispace.com For instance, coupling with phenylboronic acid would yield 3-(4-phenylthiazol-2-yl)benzonitrile. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, making it a powerful tool for generating compound libraries for screening purposes. nih.govuzh.ch
Other palladium-catalyzed reactions such as the Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are also theoretically applicable. The Heck reaction would enable the arylation or vinylation of the thiazole ring, while the Sonogashira coupling would introduce alkyne moieties. The Buchwald-Hartwig amination offers a direct route to form carbon-nitrogen bonds, leading to aminothiazole derivatives.
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Reagents Example |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 3-(4-Arylthiazol-2-yl)benzonitrile | Pd(OAc)₂, Phosphine Ligand, Base |
| Heck | Alkene (R-CH=CH₂) | 3-(4-Vinylthiazol-2-yl)benzonitrile | Pd(OAc)₂, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-(4-Alkynylthiazol-2-yl)benzonitrile | Pd catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig | Amine (R₂NH) | 3-(4-Aminothiazol-2-yl)benzonitrile | Pd catalyst, Phosphine Ligand, Base |
Direct Conversion to Other Halogens or Hydrogen
The bromine atom can be directly replaced by other functional groups. For instance, a halogen exchange reaction (Finkelstein reaction) could potentially be used to convert the bromo-substituent to a chloro or iodo group, which might offer different reactivity in subsequent coupling reactions.
Furthermore, the bromine can be removed and replaced with a hydrogen atom through a process known as hydrodehalogenation or debromination. researchgate.net This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or through treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by a proton source. researchgate.net This transformation yields 3-(thiazol-2-yl)benzonitrile, providing a scaffold for studying structure-activity relationships by comparing the properties of the brominated versus the non-brominated analogue.
Functionalization of the Nitrile Group
The nitrile (cyano) group on the benzonitrile (B105546) portion of the molecule is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from this starting material. nih.gov
Conversion to Amides, Carboxylic Acids, and Amines
The nitrile group can be readily hydrolyzed under acidic or basic conditions. youtube.com Partial hydrolysis, often achievable under controlled acidic conditions, yields the corresponding amide, 3-(4-bromothiazol-2-yl)benzamide. youtube.com Complete hydrolysis, typically requiring more stringent conditions such as heating with strong acid or base, leads to the formation of the carboxylic acid, 3-(4-bromothiazol-2-yl)benzoic acid. youtube.com These transformations are valuable as amides and carboxylic acids are common functional groups in biologically active molecules and serve as precursors for further derivatization, such as esterification or amide coupling reactions. researchgate.net
Reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent like lithium aluminum hydride (LAH) will convert the nitrile to a benzylamine (B48309) derivative, [3-(4-bromothiazol-2-yl)phenyl]methanamine. youtube.com Alternatively, catalytic hydrogenation using reagents like Raney Nickel can also effect this transformation. youtube.comyoutube.com
| Transformation | Reagents | Product |
| Partial Hydrolysis | H₃O⁺ (controlled) | 3-(4-Bromothiazol-2-yl)benzamide |
| Complete Hydrolysis | H₃O⁺ or OH⁻, Heat | 3-(4-Bromothiazol-2-yl)benzoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | [3-(4-Bromothiazol-2-yl)phenyl]methanamine |
| Catalytic Hydrogenation | H₂, Raney Nickel | [3-(4-Bromothiazol-2-yl)phenyl]methanamine |
Cycloaddition Products and Heterocycle Annulation
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a sophisticated method for constructing heterocyclic rings. nih.gov A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. anu.edu.au
For instance, reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. Another important 1,3-dipolar cycloaddition involves nitrile oxides, which react with nitriles to form 1,2,4-oxadiazoles. youtube.com Similarly, nitrile imines can react with nitriles in a regioselective manner to furnish 1,2,4-triazoles. oup.com These reactions significantly increase the structural complexity and offer access to a variety of five-membered aromatic heterocycles. youtube.comnih.gov
Transformation to Other Functional Groups (e.g., ketones via Grignard)
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles like Grignard reagents. krayonnz.comvedantu.com The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of an intermediate imine salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate cleanly converts it into a ketone. youtube.commasterorganicchemistry.comshaalaa.com This two-step process provides a reliable method for synthesizing aryl ketones. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-[3-(4-bromothiazol-2-yl)phenyl]ethan-1-one. This reaction is highly valuable for creating new carbon-carbon bonds and introducing keto functionalities, which can serve as handles for further synthetic manipulations. acs.org
Modifications of the Thiazole Ring System
The thiazole ring in this compound is a key structural motif that offers multiple avenues for chemical modification. These modifications can be broadly categorized into site-selective functionalization of the existing ring and more complex transformations that alter the core heterocyclic structure. Such derivatization strategies are pivotal for fine-tuning the molecule's properties for various theoretical applications.
Site-Selective Functionalization of the Thiazole Nucleus
The presence of a bromine atom at the C4 position and a hydrogen atom at the C5 position of the thiazole ring in this compound allows for regioselective functionalization. The bromine atom, in particular, serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions.
Research on related 2-substituted 4-bromothiazoles demonstrates the feasibility of various palladium-catalyzed cross-coupling reactions. nih.gov While the specific substrate is 2,4-dibromothiazole (B130268), the principles of regioselective functionalization are directly applicable. For instance, the C2 position of 2,4-dibromothiazole is more reactive towards certain cross-coupling reactions, allowing for the initial introduction of a substituent, analogous to the benzonitrile group in the title compound. Subsequently, the bromine at C4 can be targeted.
One of the most powerful methods for functionalizing the C4 position is the Negishi cross-coupling reaction. nih.gov This involves a bromo-lithium exchange at the C4 position, followed by transmetalation with a zinc salt to form an organozinc nucleophile. This intermediate can then be coupled with another electrophile. nih.gov In the context of synthesizing more complex molecules, a 2-substituted 4-bromothiazole (B1332970) can be converted into a carbon nucleophile at the C4 position and then reacted with another molecule of 2,4-dibromothiazole to create 2,4'-bithiazoles. nih.gov High yields, ranging from 88-97%, have been reported for the Negishi coupling of 2'-alkyl-4-bromo-2,4'-bithiazoles. nih.gov
The Stille cross-coupling reaction offers another route for C4 functionalization, particularly for introducing phenyl and alkynyl groups. nih.gov Although generally effective, the yields for Stille couplings in the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles have been noted to be more moderate, in the range of 58-62%. nih.gov
The Sonogashira coupling is also a viable method for introducing alkynyl substituents at the C4 position, proceeding via an alkynyl-debromination protocol. nih.gov These site-selective functionalization strategies are summarized in the table below.
| Reaction Type | Reagents/Catalyst | Substituent Introduced at C4 | Reported Yields (on related systems) | Reference |
| Negishi Coupling | 1. n-BuLi 2. ZnCl2 3. Pd(0) catalyst | Alkyl, Aryl | 88-97% | nih.gov |
| Stille Coupling | Organostannane, Pd(0) catalyst | Phenyl, Alkynyl | 58-62% | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd(0)/Cu(I) catalyst | Alkynyl | Not specified | nih.gov |
These methodologies underscore the potential to generate a diverse library of derivatives from this compound by selectively modifying the C4 position of the thiazole ring.
Ring Transformations and Rearrangements
Information regarding the ring transformations and rearrangements of this compound is not extensively documented in the available scientific literature. Thiazole rings are generally stable aromatic systems; however, under specific conditions, such as high-energy photoexcitation or in the presence of potent reagents, ring-opening and rearrangement reactions can occur. For other heterocyclic systems, such transformations are known to proceed via intermediates like nitrile ylides or by cleavage of the S-C2 or N-C2 bonds. The exploration of such reactions for this compound could lead to novel heterocyclic scaffolds with unique properties, but this remains a theoretical area for future investigation.
Exploration of this compound and its Derivatives in Materials Science Theory (e.g., electronic properties, charge transport)
The structural features of this compound, namely the electron-withdrawing benzonitrile group and the electron-rich thiazole ring, suggest its potential as a building block for novel organic electronic materials. Theoretical studies on related benzothiazole (B30560) and thiazole derivatives provide a framework for understanding the potential electronic and charge transport properties of this compound and its derivatives. researchgate.netnih.gov
The electronic properties of such molecules are largely governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (Eg). nih.gov In donor-acceptor (D-A) type molecules, the thiazole ring can act as part of a π-conjugated bridge or as either a donor or acceptor moiety, depending on the nature of the other substituents. The benzonitrile group is a strong electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels.
Theoretical investigations using Density Functional Theory (DFT) on related systems have shown that the introduction of electron-withdrawing or electron-donating groups can significantly tune the HOMO-LUMO gap. researchgate.net For instance, in a series of benzothiazole derivatives, the substitution of an electron-withdrawing nitro group was found to lower both HOMO and LUMO energies, leading to a reduced energy gap, which is often advantageous for charge transport and optoelectronic applications. researchgate.net Conversely, an electron-donating methyl group raised the HOMO and LUMO energy levels. researchgate.net
Based on these principles, we can theorize the electronic properties of derivatives of this compound.
| Derivative Type (Modification at C4 of Thiazole) | Expected Effect on HOMO/LUMO | Potential Impact on Electronic Properties |
| Introduction of an electron-donating group (e.g., alkyl, alkoxy) | Raise HOMO and LUMO levels | May increase the HOMO-LUMO gap, potentially shifting absorption and emission to shorter wavelengths. |
| Introduction of an electron-withdrawing group (e.g., another nitrile, trifluoromethyl) | Lower HOMO and LUMO levels | Likely to decrease the HOMO-LUMO gap, leading to red-shifted absorption and emission, and potentially improved charge injection/transport. |
| Extension of π-conjugation (e.g., via Suzuki or Sonogashira coupling) | Decrease the HOMO-LUMO gap | Enhanced delocalization of electrons, leading to smaller energy gaps and improved charge carrier mobility. |
Charge transport in organic materials can occur via hopping between localized states or through a more delocalized band-like mechanism. rsc.org The efficiency of charge transport is influenced by factors such as molecular packing in the solid state and the reorganization energy (the energy required for a molecule to relax its geometry after a charge is added or removed). A low reorganization energy is desirable for efficient charge transport. In derivatives of this compound, extending the π-conjugation through C4 functionalization could lead to more planar structures, which may facilitate closer intermolecular packing and enhance charge mobility.
The benzonitrile moiety itself is a known component in electron-transport materials for applications like blue thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs). rsc.org Therefore, this compound and its derivatives represent a promising, yet largely unexplored, class of materials for theoretical and ultimately practical investigation in the field of organic electronics.
Conclusion and Future Research Directions
Summary of Current Knowledge on 3-(4-Bromothiazol-2-yl)benzonitrile
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a significant amount of information can be inferred from the well-established chemistry of its constituent parts: the thiazole (B1198619) ring and the benzonitrile (B105546) group.
The thiazole core is a prominent feature in numerous biologically active compounds. nih.gov The presence of a bromine atom at the 4-position of the thiazole ring significantly enhances its synthetic utility, providing a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for screening purposes. The nitrile group on the phenyl ring is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of this compound, a potential synthetic approach would involve the reaction of 3-cyanothiobenzamide with a suitable α,α-dihaloketone or its equivalent, followed by bromination if necessary.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₅BrN₂S |
| Molecular Weight | 265.13 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Reactivity | The bromine atom is a key site for nucleophilic substitution and cross-coupling reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition. |
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound, while conceptually straightforward via the Hantzsch synthesis, presents several challenges and opportunities for methodological development.
A primary challenge lies in the regioselective control during the synthesis. The formation of the 2,4-disubstituted thiazole requires specific starting materials and reaction conditions to avoid the formation of isomeric byproducts. The choice of the brominating agent and the timing of the bromination step are crucial for achieving the desired substitution pattern.
Advanced Mechanistic Studies and Computational Insights
The mechanism of the Hantzsch thiazole synthesis is generally understood to involve the initial formation of a hemithioacetal, followed by dehydration and cyclization. chemtube3d.com For the specific case of this compound, the reaction would likely proceed through the nucleophilic attack of the sulfur atom of 3-cyanothiobenzamide on the carbonyl carbon of an appropriate α-haloketone. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the thiazole ring. chemtube3d.com
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism and the electronic properties of this compound. acs.orgnih.gov Such studies can help to predict the most likely reaction pathways, identify key transition states, and understand the influence of the benzonitrile and bromine substituents on the reactivity of the thiazole ring. For instance, the electron-withdrawing nature of the benzonitrile group is expected to influence the electron density distribution within the thiazole ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.
Table 2: Potential Mechanistic Steps in the Synthesis of this compound via Hantzsch Synthesis
| Step | Description |
| 1. Thioamide Formation | Conversion of 3-cyanobenzonitrile to 3-cyanothiobenzamide. |
| 2. Nucleophilic Attack | The sulfur of the thioamide attacks the carbonyl carbon of an α-haloketone. |
| 3. Cyclization | Intramolecular cyclization to form a thiazoline (B8809763) intermediate. |
| 4. Dehydration | Elimination of a water molecule to form the aromatic thiazole ring. |
| 5. Bromination | Introduction of the bromine atom at the 4-position, if not already present in the starting materials. |
Future Directions in Synthetic Methodology and Derivatization
The synthetic versatility of this compound opens up numerous avenues for future research.
Synthetic Methodology:
Catalyst Development: The design of new catalysts for the Hantzsch synthesis could lead to milder reaction conditions and improved yields.
C-H Activation: Direct C-H functionalization of a pre-formed 2-(3-cyanophenyl)thiazole could offer a more atom-economical route to the brominated derivative and other analogs.
Flow Chemistry: The implementation of continuous flow processes could enable safer and more efficient large-scale synthesis.
Derivatization: The reactive bromine atom is a prime site for derivatization.
Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, and amino groups at the 4-position.
Nucleophilic Substitution: The bromine can be displaced by various nucleophiles to introduce functionalities like azides, thiols, and alkoxides.
The nitrile group also offers opportunities for further modification.
Hydrolysis: Conversion to the corresponding carboxylic acid would provide a handle for amide bond formation.
Reduction: Reduction to a primary amine would allow for the introduction of new substituents via reductive amination or amide coupling.
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions to form tetrazoles, which are important pharmacophores.
The exploration of these synthetic avenues will undoubtedly lead to the creation of a diverse library of novel compounds based on the this compound scaffold, paving the way for the discovery of new molecules with interesting biological and material properties.
Q & A
Basic: What are the established synthetic routes for 3-(4-Bromothiazol-2-yl)benzonitrile?
Answer:
The synthesis typically involves bromination and coupling reactions. Key methods include:
- Bromination-Wittig sequence : Starting from o-cyanotoluene, bromination yields 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with 4-methylbenzaldehyde to form styryl intermediates. This method produces trans/cis isomers (40% and 60% yields, respectively) .
- Alkylation with haloacetyl derivatives : Using 4’-(2-bromoacetyl)benzonitrile as an alkylating agent with thiadiazole derivatives under basic conditions achieves 80% yield .
Basic: What spectroscopic and crystallographic techniques are recommended for characterization?
Answer:
- 1H/13C NMR : Assign aromatic protons and nitrile groups (δ 7.3–8.2 ppm for aromatic H; δ ~110 ppm for C≡N) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 277 [M+1] for related compounds) .
- X-ray crystallography : Use SHELX software for structure refinement and validation. SHELXL is robust for small-molecule analysis, even with twinned data .
Advanced: How to resolve contradictions in crystallographic data during structural elucidation?
Answer:
- Cross-validation : Compare X-ray data with spectroscopic results (e.g., NMR coupling constants to confirm stereochemistry) .
- Software tools : Employ SHELXL for refinement and PLATON for symmetry checks. Address outliers in displacement parameters via Hirshfeld surface analysis .
Advanced: What strategies optimize reaction yields in nucleophilic substitution at the bromine site?
Answer:
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalysis : Introduce Pd(0) catalysts for Suzuki-Miyaura cross-coupling, enhancing regioselectivity (see Table 1) .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions in bromination steps .
Advanced: How to analyze its potential as a pharmaceutical intermediate?
Answer:
- Binding assays : Perform competitive inhibition studies with target enzymes (e.g., kinases) using fluorescence polarization .
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., receptor binding pockets) .
- In vitro toxicity : Screen for genotoxicity via UPLC-MS/MS to detect impurities (LOD: 0.1 ppm) .
Basic: What are common impurities in synthesized batches, and how are they detected?
Answer:
- Genotoxic impurities : E.g., 4-(4-Bromo-3-formylphenoxy)-benzonitrile, detected via UPLC-MS/MS with a linear range of 0.1–10 µg/mL .
- By-products : Brominated intermediates; monitor using HPLC with UV detection (λ = 254 nm) .
Advanced: How to derive mechanistic insights into substitution reactions?
Answer:
- Kinetic studies : Track reaction progress via in-situ IR to identify rate-determining steps (e.g., C-Br bond cleavage) .
- Computational modeling : Apply Fukui indices (DFT calculations) to predict nucleophilic attack sites on the thiazole ring .
Basic: What are its applications in materials science?
Answer:
- OLEDs : Acts as a TADF (thermally activated delayed fluorescence) material due to its rigid, conjugated structure .
- Polymer synthesis : Serves as a monomer in conductive polymers via Suzuki coupling .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?
Answer:
- Analog synthesis : Modify the bromothiazole moiety (e.g., replace Br with Cl or CF₃) and test antimicrobial activity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., nitrile’s role in hydrogen bonding) .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug design : Introduce phosphate esters at the benzonitrile group to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
